molecular formula C7H5ClN2 B12961808 5-Chloro-2-ethynylpyridin-4-amine

5-Chloro-2-ethynylpyridin-4-amine

Cat. No.: B12961808
M. Wt: 152.58 g/mol
InChI Key: NDGMZFJAEDMSHN-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylpyridin-4-amine is a versatile pyridine derivative designed for advanced pharmaceutical and chemical research. This compound integrates multiple functional groups—an amine, a chlorine, and an ethynyl moiety—into a single, low-molecular-weight scaffold, making it a valuable building block in medicinal chemistry and drug discovery. Its primary research application lies in the development of targeted covalent inhibitors (TCIs). The ethynyl group can act as a small, tunable electrophilic warhead capable of forming irreversible covalent bonds with nucleophilic cysteine residues in protein binding pockets . This mechanism is central to fragment-based drug discovery campaigns for mapping novel allosteric sites and developing inhibitors for challenging targets, such as histone deacetylases (HDACs) and KRAS mutants . The presence of the amine and chlorine substituents provides additional vectors for chemical modification, enabling researchers to fine-tune solubility, binding affinity, and selectivity. 5-Chloro-2-ethynylpyridin-4-amine is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

5-chloro-2-ethynylpyridin-4-amine

InChI

InChI=1S/C7H5ClN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10)

InChI Key

NDGMZFJAEDMSHN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=N1)Cl)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route: Sonogashira Coupling

The most effective and widely reported method to introduce the ethynyl group at the 2-position of pyridine derivatives is the Sonogashira cross-coupling reaction between a halogenated pyridine (often iodinated or brominated at C-2) and a terminal alkyne (e.g., TMS-acetylene).

Typical Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine ligand
Co-catalyst CuI (Copper(I) iodide)
Base Triethylamine or potassium carbonate
Solvent Tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture
Temperature Room temperature to 60 °C
Atmosphere Inert gas (argon or nitrogen)
Reaction Time 12–24 hours

Process:

  • The halogenated pyridin-4-amine (e.g., 5-chloro-2-iodopyridin-4-amine) is dissolved in the solvent.
  • TMS-acetylene is added along with the palladium catalyst and copper iodide.
  • The base is introduced to deprotonate the alkyne, facilitating coupling.
  • The reaction mixture is stirred under inert atmosphere at controlled temperature.
  • After completion, the TMS protecting group is removed by treatment with a mild base or fluoride source (e.g., tetrabutylammonium fluoride) to yield the free ethynyl group.

Alternative Preparation of the Amino Group

  • The amino group at C-4 can be introduced by reduction of nitro precursors such as 5-chloro-2-ethynyl-4-nitropyridine.
  • Catalytic hydrogenation using platinum or palladium catalysts on activated carbon under mild hydrogen pressure (e.g., 3 bar H₂, 30 °C) in ethanol solvent achieves high conversion (>98%) with minimal dehalogenation.

Purification and Yield

  • Purification is typically performed by column chromatography on silica gel using hexane/ethyl acetate gradients.
  • Recrystallization from suitable solvents (e.g., ethanol) can be used for further purification.
  • Reported yields for similar compounds via Sonogashira coupling and subsequent deprotection range from 70% to 90%.
  • High purity (>95%) is achievable, confirmed by NMR and HPLC.

Detailed Research Findings and Data

Reaction Optimization

Parameter Effect on Yield and Purity
Catalyst loading 1–5 mol% Pd catalyst optimal for high yield
Base choice Triethylamine provides better selectivity than inorganic bases
Solvent DMF and THF mixtures improve solubility and reaction rate
Temperature Elevated temperatures (50–60 °C) increase coupling efficiency
Atmosphere Strict oxygen-free conditions prevent catalyst deactivation and side reactions

Side Reactions and Challenges

  • Dehalogenation: Reduction of the chloro substituent to hydrogen can occur under harsh hydrogenation or reductive conditions.
  • Desilylation: Premature removal of the TMS group can lead to polymerization or side reactions.
  • Over-reduction: Nitro group reduction must be carefully controlled to avoid affecting other functional groups.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Halogenation 2-aminopyridin-4-amine Chlorinating agent (e.g., SOCl₂) 5-Chloro-2-aminopyridin-4-amine 80–90 Selective chlorination at C-5
2 Sonogashira Coupling 5-Chloro-2-iodopyridin-4-amine Pd catalyst, CuI, TMS-acetylene, base, inert atmosphere 5-Chloro-2-(trimethylsilylethynyl)pyridin-4-amine 75–85 Protects ethynyl group as TMS derivative
3 Deprotection TMS-protected ethynyl intermediate TBAF or mild base 5-Chloro-2-ethynylpyridin-4-amine 85–90 Removal of TMS group
4 Nitro reduction (if applicable) 5-Chloro-2-ethynyl-4-nitropyridine Pt/C catalyst, H₂, ethanol, mild conditions 5-Chloro-2-ethynylpyridin-4-amine >98 High selectivity, minimal dehalogenation

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethynylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of bases.

Major Products

Scientific Research Applications

5-Chloro-2-ethynylpyridin-4-amine has been studied for its applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine/Pyrimidine Family

The compound shares core structural features with several chloro-substituted pyridine and pyrimidine derivatives. Key analogues include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Substituents (Positions) Key Features Reference
5-Chloro-2-ethynylpyridin-4-amine C₇H₆ClN₂ Cl (5), ethynyl (2), NH₂ (4) Ethynyl for cross-coupling N/A
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine C₁₁H₁₄ClN₂Si Cl (2), TMS-ethynyl (3), NH₂ (4) Silyl-protected alkyne
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine C₇H₇ClF₂N₂O Cl (5), difluoroethoxy (4), NH₂ (3) Fluorinated ether group
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₇ClN₄ Cl (5), methyl (6), pyridinyl (2) Pyrimidine core; phenethyl chain
2-Chloro-5-methoxypyridin-4-amine C₆H₇ClN₂O Cl (2), methoxy (5), NH₂ (4) Electron-donating methoxy group

Electronic and Steric Effects

  • Ethynyl vs. Silyl-Protected Ethynyl : The ethynyl group in 5-Chloro-2-ethynylpyridin-4-amine is more reactive than the trimethylsilyl (TMS)-protected analogue in 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine . The TMS group stabilizes the alkyne but requires deprotection for further reactions.
  • Fluorinated Substituents : The difluoroethoxy group in 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine enhances lipophilicity and metabolic stability compared to the ethynyl group, which may improve bioavailability in drug design.
  • Methoxy vs.

Pharmacological Potential

While direct pharmacological data for 5-Chloro-2-ethynylpyridin-4-amine is unavailable, structural analogues suggest possible applications:

  • Enzyme Inhibition: The phenethyl-pyrimidine derivative in is associated with methionine aminopeptidase inhibition, a target in cancer therapy. The ethynyl group in the target compound could enhance binding via π-stacking or covalent interactions.
  • Bioisosteric Replacements : The difluoroethoxy group in serves as a bioisostere for hydroxyl groups, improving metabolic stability. Ethynyl groups may similarly act as bioisosteres for halogens or aryl rings.

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